molecular formula C22H30O8 B12428665 11-Deoxyxerophilusin VI; 19-Acetylxerophilusin III; 3-Deoxyxerophilusin VII

11-Deoxyxerophilusin VI; 19-Acetylxerophilusin III; 3-Deoxyxerophilusin VII

Cat. No.: B12428665
M. Wt: 422.5 g/mol
InChI Key: WXIZMFKMNALSKU-VKQAUFIMSA-N
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Description

[(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7621?,?0(1),(1)(1)0(2),?]octadecan-12-yl]methyl acetate is a complex organic compound characterized by its intricate pentacyclic structure This compound is notable for its multiple hydroxyl groups, a methylidene group, and an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadecan-12-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Pentacyclic Core: This step involves constructing the pentacyclic framework through a series of cyclization reactions. Reagents such as strong acids or bases, and catalysts like palladium or platinum, may be used.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.

    Formation of the Methylidene Group: The methylidene group can be introduced via Wittig or Horner-Wadsworth-Emmons reactions.

    Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a catalyst in organic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery.

    Therapeutic Agents: Potential use in developing treatments for various diseases.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism by which [(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadecan-12-yl]methyl acetate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor activity and signaling pathways.

    Altering Biomolecular Structures: Affecting the structure and function of proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7621?,?0(1),(1)(1)0(2),?]octadecan-12-yl]methyl acetate stands out due to its unique pentacyclic structure, multiple hydroxyl groups, and the presence of both a methylidene and an acetate group

Properties

Molecular Formula

C22H30O8

Molecular Weight

422.5 g/mol

IUPAC Name

[(1S,8R,9S,12R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate

InChI

InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3/t12?,13?,14?,15?,17?,18?,19-,20+,21-,22+/m0/s1

InChI Key

WXIZMFKMNALSKU-VKQAUFIMSA-N

Isomeric SMILES

CC(=O)OC[C@@]1(CCC([C@]23C1C([C@]([C@]45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

Canonical SMILES

CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

Origin of Product

United States

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